molecular formula C12H10N2O2 B092585 2-(Phenylamino)nicotinic acid CAS No. 16344-24-4

2-(Phenylamino)nicotinic acid

Cat. No. B092585
CAS RN: 16344-24-4
M. Wt: 214.22 g/mol
InChI Key: UUMMTMQODCACRH-UHFFFAOYSA-N
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Description

2-(Phenylamino)nicotinic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a phenylamino group attached to the nicotinic acid moiety. It has been explored in different contexts, including its polymorphism, phase behaviors, and interactions with other substances .

Synthesis Analysis

The synthesis of derivatives of this compound has been reported in the literature. For instance, microwave action on adsorbed 2-(arylamino)-nicotinic acid derivatives can lead to the formation of N-amino substituted pyridines through decarboxylation or naphthyridone derivatives through cyclization reactions . Additionally, the synthesis of mixed-ligand metal complexes involving nicotinic acid and other ligands such as phenylalanine has been described, indicating the versatility of nicotinic acid derivatives in coordination chemistry .

Molecular Structure Analysis

Polymorphism and phase behaviors of this compound have been extensively studied, revealing the existence of four polymorphs that differ in the degree of conjugation between the two aromatic rings. These polymorphs exhibit various properties such as polychromism, conformational isomorphism, thermochromism, and mechanochromism, which are of interest for solid-state structure-property relationship studies . The crystal structure of related compounds, such as 2-((2-ethylphenyl)amino)nicotinic acid, has also been determined, showing the impact of substituents on the molecular conformation and crystal packing .

Chemical Reactions Analysis

This compound derivatives have been involved in various chemical reactions. For example, they have been used to synthesize arylidene- and 5-nitrofurfurylidenehydrazides, which were then evaluated for their antibacterial activity . Moreover, derivatives of this compound have been shown to inhibit prostaglandin synthesis, which is significant for their potential anti-inflammatory properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been characterized through different techniques. Differential scanning calorimetry and hot-stage microscopy have been used to study the phase behaviors of the polymorphs . The crystallization tendency from the melt state of related compounds has been investigated, revealing the formation of stable amorphous phases and the role of hydrogen bonding in this process . The synthesis and characterization of metal complexes with nicotinic acid and other ligands have provided insights into the coordination behavior and antioxidant activity of these compounds .

Scientific Research Applications

  • Crystal Structure and Molecular Conformation : 2-(Phenylamino)nicotinic acid exhibits different synthons in its crystal structures, influenced by molecular conformation and conformational energy. The presence of electron-withdrawing groups on the phenyl ring can strengthen the molecule's π-conjugation, leading to specific homosynthon formations in crystal packing (Long & Li, 2010).

  • Polymorphism and Phase Behaviors : The compound exhibits polymorphism, with different forms showing varying degrees of conjugation, distinct colors, and different hydrogen-bonding arrangements. Its polymorphic system displays characteristics like polychromism and mechanochromism, valuable for solid-state structure-property relationship studies (Long et al., 2008).

  • Hydrogen-Bonding Acceptance Properties : Quantum mechanical calculations have shown that this compound can form strong hydrogen bonds, with its pyridine nitrogen being a better acceptor compared to carbonyl oxygen (Li et al., 2011).

  • Pharmaceutical Applications : This compound has been studied for its role in inhibiting prostaglandin synthesis, which is important for its potential applications in treating inflammation and other related conditions (Damas et al., 1982).

  • Synthesis Methods : Research has focused on developing efficient and environmentally friendly methods for synthesizing 2-(Phenylamino)nicotinic acids, highlighting its importance in various chemical applications (Zhenghua Li et al., 2012).

  • Biological Activities : Studies on the polymorphism of related compounds like flunixin, a derivative of this compound, have provided insights into the molecular basis of its biological activity, which is relevant for developing nonsteroidal anti-inflammatory drugs (Liu et al., 2020).

Safety and Hazards

The safety data sheet for nicotinic acid suggests that it causes serious eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Future Directions

The study of 2-(Phenylamino)nicotinic acid is still ongoing. Future research could focus on understanding its crystallization from the amorphous state, exploring its molecular speciation, and investigating its physical and chemical properties .

Mechanism of Action

properties

IUPAC Name

2-anilinopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMMTMQODCACRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363232
Record name 2-Anilinonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16344-24-4
Record name 2-Anilinonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 ml of distilled aniline and 43.2 g of 2-chloronicotinic acid are mixed in 126 ml of xylene. The mixture is brought to reflux for 4 hours. It is allowed to cool and the precipitate is filtered off and washed several times with water.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5.0 g (31.7 mmol) of 2-chloronicotinic acid, 5.9 g (63.5 mmol) of aniline, and 0.1 g of potassium iodide were heated up 140° C., and toluene (30 mL) was added to this reaction mixture. The resulting mixture was stirred for 2 hours at 100° C. The reaction mixture was cooled, and then the solvent was distilled off. Chloroform was added to the residue, and insoluble materials were filtered off. The filtrate was concentrated, and thus 7.5 g of the title compound was obtained as crude pale yellow crystals (yield: quantitative).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-(phenylamino)nicotinic acid interesting in terms of its solid form?

A1: this compound exhibits polymorphism, meaning it can exist in multiple crystalline forms with different arrangements of molecules within the crystal lattice []. Researchers have identified four distinct polymorphs of this compound, each displaying unique colors and hydrogen-bonding patterns []. This makes it a fascinating subject for studying the relationship between molecular structure and solid-state properties.

Q2: What are the key structural features influencing the polymorphism of this compound?

A2: The molecule possesses two aromatic rings connected by a single bond, allowing for rotation and resulting in different conformations [, ]. This conformational flexibility, coupled with the presence of both carboxylic acid and pyridine groups capable of hydrogen bonding, leads to diverse intermolecular interactions and hence, polymorphism [, ].

Q3: Can we control which polymorph of this compound is formed?

A3: Research suggests that manipulating the molecule's conformation can influence polymorph formation. For example, introducing electron-withdrawing groups on the phenyl ring enhances the molecule's overall π-conjugation, favoring the formation of acid-acid dimers over acid-pyridine interactions, thereby dictating the resulting polymorph [].

Q4: Beyond polymorphism, what other interesting solid-state behaviors are observed with this compound?

A4: This compound exhibits a range of intriguing phenomena, including:

  • Polychromism: Different polymorphs display distinct colors due to variations in their electronic structures and light absorption properties [].
  • Thermochromism: The color of the compound can change with temperature, potentially due to phase transitions between different polymorphs [].
  • Mechanochromism: Applying mechanical force, such as grinding, can induce phase transitions and color changes in the solid state [].

Q5: What are the future research directions for this compound?

A5: This compound presents opportunities for exploring the control of polymorphism, understanding the relationship between molecular structure and solid-state properties, and developing materials with stimuli-responsive properties. Further research can focus on:

  • Investigating the crystallization mechanism of amorphous this compound [, ].

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